Netarsudil dihydrochloride
Description
Evolution of Ocular Hypotensive Agents and the Emergence of Rho Kinase Inhibitors
The pharmacological approach to lowering IOP has evolved significantly over the decades. ophthalmologytimes.com Early treatments included parasympathomimetics like pilocarpine, which increases aqueous outflow. mdpi.com This was followed by the introduction of beta-blockers, such as timolol (B1209231), and carbonic anhydrase inhibitors, which both work by reducing the production of aqueous humor. ophthalmologytimes.commdpi.com Adrenergic agonists also played a role in decreasing aqueous production. mdpi.com A major advancement came with the introduction of prostaglandin (B15479496) analogs in the mid-1990s, which enhance the uveoscleral outflow of aqueous humor and became a first-line treatment. ophthalmologytimes.commdpi.com
Despite the variety of available medications, most targeted either aqueous humor production or the unconventional uveoscleral outflow pathway. drugbank.com The conventional trabecular meshwork pathway, a key site of outflow resistance in glaucoma, remained a challenging target. drugbank.comnih.gov This unmet need spurred research into new mechanisms of action, leading to the development of Rho kinase (ROCK) inhibitors. nih.govdovepress.com ROCK inhibitors represent a novel class of drugs that directly target the trabecular meshwork to increase aqueous humor outflow. dovepress.comekb.eg The development of these agents, including netarsudil (B609535), marked the first major innovation in glaucoma therapy since the approval of prostaglandins. ophthalmologytimes.comnih.gov
Significance of Netarsudil Dihydrochloride (B599025) as a Dual-Mechanism Ocular Hypotensive Agent
Netarsudil dihydrochloride is distinguished by its dual mechanism of action, functioning as both a Rho kinase (ROCK) inhibitor and a norepinephrine (B1679862) transporter (NET) inhibitor. drugbank.comdovepress.comdovepress.com This dual activity sets it apart from other glaucoma medications that typically have a single mechanism of action. patsnap.com
As a ROCK inhibitor, netarsudil targets the trabecular meshwork, the primary drainage pathway for aqueous humor. patsnap.com By inhibiting ROCK, it induces relaxation of the trabecular meshwork cells, which increases the outflow of aqueous humor and consequently lowers IOP. dovepress.comdovepress.com This action directly addresses the pathology of the conventional outflow pathway. drugbank.com
In addition to its effects as a ROCK inhibitor, netarsudil also inhibits the norepinephrine transporter (NET). drugbank.comdovepress.com This inhibition is believed to have two effects: it may reduce the production of aqueous humor by the ciliary body and lower episcleral venous pressure. dovepress.comdovepress.compatsnap.com This multifaceted approach of enhancing outflow and potentially reducing production contributes to its significant IOP-lowering effect. patsnap.com
Regulatory Approvals and Marketed Formulations of this compound
Netarsudil, developed by Aerie Pharmaceuticals, underwent several phases of clinical trials to evaluate its efficacy and safety. portico.orgfirstwordpharma.com The New Drug Application (NDA) for netarsudil ophthalmic solution 0.02%, marketed as Rhopressa®, was submitted to the U.S. Food and Drug Administration (FDA) in September 2016. portico.orgbioworld.com Following a temporary withdrawal and resubmission, the FDA approved Rhopressa® in December 2017 for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. drugbank.comwikipedia.orgdrugbank.com This was considered a first-in-class medication by the FDA. wikipedia.org
In Europe, the European Medicines Agency (EMA) recommended marketing authorization for netarsudil, under the brand name Rhokiinsa®, in September 2019. europeanpharmaceuticalreview.com The formal marketing authorization throughout the European Union was granted in November 2019 for the same indications. wikipedia.orgeuropa.eu Netarsudil is also marketed as Rocklatan® in the United States, which is a fixed-dose combination of netarsudil and the prostaglandin analog latanoprost (B1674536). firstwordpharma.com
Clinical Trial Data for Netarsudil
| Trial Name | Phase | Comparator | Key Findings |
| ROCKET-1 & ROCKET-2 | III | Timolol 0.5% | Netarsudil once daily was non-inferior to timolol twice daily in patients with baseline IOP < 25 mmHg. dovepress.com |
| Phase II Study | II | Latanoprost 0.005% | Netarsudil 0.02% demonstrated significant IOP reduction, with efficacy equivalent to latanoprost in patients with baseline IOPs ≤ 26 mmHg. portico.org |
| Japanese Phase 3 | III | Ripasudil (B1663664) 0.4% | Netarsudil 0.02% once daily was superior to ripasudil twice daily in reducing IOP at Week 4. nih.gov |
Marketed Formulations of Netarsudil
| Brand Name | Active Ingredient(s) | Strength | Approved Regions |
| Rhopressa® | This compound | 0.02% | United States drugbank.comdrugbank.com |
| Rhokiinsa® | Netarsudil | 0.02% | European Union wikipedia.orgeuropa.eu |
| Rocklatan® | Netarsudil and Latanoprost | 0.02%/0.005% | United States firstwordpharma.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKTYVXXYUJVJM-FBHGDYMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253952-02-1 | |
| Record name | Netarsudil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NETARSUDIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Netarsudil Dihydrochloride
Mechanistic Insights into Rho Kinase (ROCK) Inhibition
The primary mechanism of action for netarsudil (B609535) in lowering intraocular pressure involves the inhibition of the Rho kinase (ROCK) pathway. nih.gov This pathway plays a crucial role in regulating the contractility and stiffness of the trabecular meshwork (TM), the primary site of aqueous humor outflow. drugbank.com
Targeting ROCK1 and ROCK2 Isoforms
Netarsudil and its active metabolite, netarsudil-M1, are potent inhibitors of both major isoforms of Rho kinase: ROCK1 and ROCK2. medchemexpress.com These serine/threonine kinases are key effectors of the RhoA GTPase and are involved in various cellular processes, including the organization of the actin cytoskeleton. eyewiki.org While both isoforms have similar functions, their expression levels can vary between tissues, with ROCK2 being the predominant isoform in the eye. researchgate.net By inhibiting both ROCK1 and ROCK2, netarsudil effectively targets the signaling cascade that leads to increased contractility of the trabecular meshwork cells. ekb.eg
In vitro studies have demonstrated the potent inhibitory activity of netarsudil and related compounds against both ROCK1 and ROCK2. This inhibition is a key factor in the drug's ability to relax the trabecular meshwork and improve aqueous humor outflow. researchgate.net
Impact on Trabecular Meshwork Cell Morphology and Contractility
The inhibition of ROCK by netarsudil leads to significant changes in the morphology and contractility of trabecular meshwork (TM) cells. researchgate.net In their normal state, TM cells exhibit a contractile tone that contributes to the resistance of aqueous humor outflow. drugbank.com ROCK activation promotes this contractility. portico.org
By inhibiting ROCK, netarsudil induces relaxation of the TM cells. medchemexpress.com This is visually observed as cell rounding and a reduction in the contractile state. medchemexpress.comnih.gov In laboratory settings, treatment with netarsudil has been shown to cause disassembly of the contractile machinery within TM cells, leading to a more relaxed cellular phenotype. nih.gov This relaxation of the TM tissue is a primary contributor to the increased outflow of aqueous humor. researchgate.net
Modulation of Actin Stress Fibers and Focal Adhesions
The cellular effects of netarsudil are mediated through its impact on the actin cytoskeleton. ROCK activity promotes the formation of actin stress fibers and focal adhesions, which are structures that anchor the cell to the extracellular matrix and contribute to cell stiffness and contractility. researchgate.netportico.org
Netarsudil's inhibition of ROCK leads to the disassembly of these actin stress fibers and the disruption of focal adhesions in trabecular meshwork cells. researchgate.netnih.gov This results in a less rigid and more pliable cellular structure. researchgate.net Live-cell imaging studies have shown that netarsudil treatment causes a noticeable reduction and eventual disassembly of actin stress fibers in both normal and glaucomatous TM cells. nih.gov This disruption of the cytoskeletal architecture is a key mechanism through which netarsudil reduces the resistance to aqueous humor outflow. researchgate.net
| Cellular Structure | Effect of Netarsudil | Reference |
| Actin Stress Fibers | Disassembly | researchgate.netnih.gov |
| Focal Adhesions | Disruption | researchgate.netnih.gov |
Influence on Trabecular Meshwork Outflow Pathway
The cumulative effect of ROCK inhibition by netarsudil is a significant enhancement of the conventional (trabecular) outflow pathway. drugbank.com This pathway is responsible for draining the majority of aqueous humor from the eye. drugbank.com In glaucomatous conditions, the resistance within this pathway is abnormally high. drugbank.com
Netarsudil addresses this by:
Increasing Outflow Facility: By relaxing the trabecular meshwork cells and altering their cytoskeletal structure, netarsudil reduces the resistance to aqueous humor flow, thereby increasing the outflow facility. portico.orgnih.gov Studies in human eyes have shown that netarsudil's active metabolite significantly increases outflow facility. nih.gov
Expanding Filtration Area: Research indicates that netarsudil increases the effective filtration area of the trabecular meshwork. drugbank.comnih.gov This includes widening the trabecular meshwork itself and dilating the episcleral veins, which are downstream from Schlemm's canal. nih.govresearchgate.net This expansion allows for a greater volume of aqueous humor to be drained. nih.gov
Mechanistic Insights into Norepinephrine (B1679862) Transporter (NET) Inhibition
Mechanism of Action in Aqueous Humor Production
The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. drugbank.com By inhibiting NET, netarsudil increases the local concentration and duration of action of norepinephrine at the ciliary body, the structure responsible for producing aqueous humor. nih.govdrugbank.com
This enhanced norepinephrine signaling is thought to cause vasoconstriction of the blood vessels supplying the ciliary body. drugbank.com The reduced blood flow to the ciliary processes subsequently leads to a decrease in the rate of aqueous humor formation. drugbank.comportico.org Therefore, the NET-inhibiting activity of netarsudil provides an additional mechanism for lowering intraocular pressure, complementing its effects on the trabecular outflow pathway. portico.org
Modulation of Episcleral Venous Pressure
Animal studies have also demonstrated the effect of netarsudil on EVP. In a rabbit model, netarsudil eye drops led to a significant reduction in EVP, which accounted for 42% of the measured IOP reduction. arvojournals.org Another study in rabbits showed that a 0.04% concentration of netarsudil decreased EVP by 35%, from a baseline of 17 ± 2 mmHg to 11 ± 1 mmHg, three hours after the final dose. medchemexpress.com This vasodilation of episcleral veins is a key mechanism by which netarsudil enhances aqueous humor outflow. medchemexpress.comresearchgate.net
Research has further elucidated the downstream effects of netarsudil on episcleral blood flow. ophthalmologytimes.com Studies using single-cell erythrocyte tracking have revealed an increase in episcleral venous flow with the use of netarsudil 0.02%, indicating an enhanced drainage of aqueous humor through the distal outflow pathway. ophthalmologytimes.com This modulation of the episcleral venous system is a distinct feature of netarsudil's pharmacology. researchgate.neteyewiki.org
Pharmacodynamic Effects on Ocular Fluid Dynamics
Netarsudil's impact on IOP is a result of its combined effects on aqueous humor outflow and production. dovepress.compatsnap.com Its unique dual mechanism of action, inhibiting both Rho kinase (ROCK) and the norepinephrine transporter (NET), allows it to target multiple aspects of aqueous humor dynamics. medchemexpress.comnih.govijbcp.com
Increased Aqueous Humor Outflow Facility
A primary mechanism by which netarsudil lowers IOP is by increasing the facility of aqueous humor outflow through the trabecular meshwork. dovepress.comnih.govresearchgate.net In a study with healthy human volunteers, a seven-day course of 0.02% netarsudil increased diurnal outflow facility by 22%, from 0.27 ± 0.10 µL/min/mmHg to 0.33 ± 0.11 µL/min/mmHg. nih.govresearchgate.netnih.gov The difference in the change of outflow facility between netarsudil-treated and placebo-treated eyes was statistically significant. nih.govresearchgate.netnih.gov
Studies in animal models and human donor eyes have provided further evidence for this effect. In monkeys, a 0.04% netarsudil solution increased trabecular outflow facility by a significant 53%. dovepress.com Perfusion of human donor eyes with netarsudil's active metabolite, netarsudil-M1, also demonstrated a significant increase in outflow facility. arvojournals.org This enhancement of the conventional outflow pathway is a cornerstone of netarsudil's therapeutic action. dovepress.comijbcp.com
| Study Population | Netarsudil Concentration | Duration of Treatment | Change in Outflow Facility | Reference |
|---|---|---|---|---|
| Healthy Human Volunteers | 0.02% | 7 days | +22% | nih.govresearchgate.netnih.gov |
| Monkeys | 0.04% | Not Specified | +53% | dovepress.com |
| Human Donor Eyes (perfused with Netarsudil-M1) | Not Specified | Not Applicable | Significant Increase | arvojournals.org |
Reduced Aqueous Humor Production
In addition to its effects on outflow, netarsudil also appears to reduce the production of aqueous humor. dovepress.comnih.govrxlist.com This action is attributed to its inhibitory effect on the norepinephrine transporter (NET). patsnap.commedchemexpress.comijbcp.com By inhibiting NET, netarsudil is believed to decrease the rate of aqueous humor formation. medchemexpress.comijbcp.com
Comprehensive Analysis of Intraocular Pressure Reduction Pathways
Netarsudil's ability to lower IOP is the result of a multi-pronged attack on the dynamics of aqueous humor. dovepress.comresearchgate.netfda.gov It is a Rho kinase inhibitor that increases outflow through the trabecular meshwork by relaxing the trabecular meshwork cells. medchemexpress.comijbcp.comophthalmologytimes.com This leads to a reduction in the resistance of the conventional outflow pathway. ijbcp.com
Simultaneously, netarsudil's inhibition of the norepinephrine transporter contributes to a decrease in aqueous humor production. medchemexpress.comijbcp.com Furthermore, the drug reduces episcleral venous pressure, which further facilitates the drainage of aqueous humor. dovepress.compatsnap.comresearchgate.net This unique combination of mechanisms, affecting both inflow and outflow, distinguishes netarsudil from other glaucoma medications. researchgate.netnih.govupjo.org
| Pathway | Mechanism of Action | Effect | Reference |
|---|---|---|---|
| Trabecular Outflow | Rho Kinase Inhibition | Increased Outflow Facility | medchemexpress.comijbcp.comophthalmologytimes.com |
| Aqueous Humor Production | Norepinephrine Transporter Inhibition | Reduced Production | patsnap.commedchemexpress.comijbcp.com |
| Episcleral Venous Pressure | Vasodilation | Reduced Pressure | dovepress.compatsnap.comresearchgate.net |
Active Metabolite: Netarsudil-M1 and its Enhanced Potency
Upon administration, netarsudil is metabolized in the cornea by esterases to its active metabolite, netarsudil-M1 (also known as AR-13503). nih.govupjo.orgnih.gov This metabolite is significantly more potent than the parent drug. nih.govupjo.orgnih.gov
Preclinical Research and Development of Netarsudil Dihydrochloride
In Vitro Studies
Kinase Inhibitory Activity Assays
Netarsudil (B609535) dihydrochloride (B599025) has been identified as a potent inhibitor of Rho-associated protein kinase (ROCK). In biochemical assays, netarsudil demonstrated significant inhibitory activity against the two isoforms of Rho kinase, ROCK1 and ROCK2, with an inhibitory constant (Ki) of 1 nM for each. nih.govnih.gov Its primary metabolite, netarsudil-M1, exhibited even greater potency, being approximately five times more active against Rho kinase than the parent compound. nih.gov
When compared to other ROCK inhibitors, netarsudil and its metabolite proved to be more potent. The order of potency against both ROCK1 and ROCK2 was determined to be netarsudil-M1 > netarsudil > AR-12286 > Y-27632 > fasudil (B1672074). nih.gov In addition to its primary activity against ROCK, netarsudil also shows inhibitory effects on other kinases, though to a lesser extent. nih.gov
Table 1: Kinase Inhibitory Activity of Netarsudil and Other ROCK Inhibitors
| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) |
|---|---|---|
| Netarsudil | 1 | 1 |
| Netarsudil-M1 | <1 | <1 |
| AR-12286 | 9 | 5 |
| Y-27632 | 100 | 80 |
| Fasudil | 340 | 200 |
Data sourced from Lin et al. (2018) nih.gov
Cell-Based Assays on Trabecular Meshwork Cells
The functional effects of netarsudil on trabecular meshwork (TM) cells, the primary site for regulating aqueous humor outflow, have been extensively studied. In cell-based assays, netarsudil demonstrated the ability to disrupt actin stress fibers and focal adhesions in TM cells, which is indicative of a relaxation in cell contractility. medchemexpress.com Specifically, in primary porcine TM cells, netarsudil caused a disruption of actin stress fibers with a half-maximal inhibitory concentration (IC₅₀) of 79 nM. nih.govnih.gov In transformed human TM (HTM) cells, it disrupted focal adhesions with an IC₅₀ of 16 nM. nih.govnih.gov
Live cell imaging of normal (NTM) and glaucomatous TM (GTM) cells revealed that actin stress fibers were thicker in GTM cells and required a longer time (>120 minutes) to disassemble following treatment with 1 µM netarsudil compared to NTM cells. researchgate.net Furthermore, netarsudil has been shown to induce changes in cell shape, leading to cell rounding and the formation of long, thin filopodial processes. researchgate.net These actions on the cellular architecture of the TM are believed to contribute to its intraocular pressure (IOP)-lowering effect by increasing the outflow of aqueous humor. frontiersin.org
Studies on Profibrotic Effects of TGF-β2
Transforming growth factor-beta 2 (TGF-β2) is a key cytokine implicated in the pathogenesis of glaucoma, contributing to the fibrotic changes in the trabecular meshwork that increase outflow resistance. In vitro studies have demonstrated that netarsudil can effectively counteract the profibrotic effects of TGF-β2 in primary human TM cells. nih.govnih.gov
When HTM cells were treated with TGF-β2, there was a significant induction of fibrosis markers, including α-smooth muscle actin (α-SMA), collagen 1A, and fibroblast-specific protein 1 (FSP1). portico.orgtargetmol.com Simultaneous treatment with 500 nM netarsudil abolished the induction of these profibrotic markers by TGF-β2, highlighting the antifibrotic activity of netarsudil. nih.govtargetmol.com This suggests that netarsudil may not only improve aqueous outflow by relaxing TM cells but also by mitigating the pathological fibrotic remodeling associated with glaucoma. portico.org
Animal Model Studies
Ocular Hypotensive Activity in Normotensive Models (e.g., Dutch Belted Rabbits, Formosan Rock Monkeys)
The ocular hypotensive activity of netarsudil has been confirmed in several normotensive animal models. In Dutch Belted rabbits, once-daily topical administration of netarsudil produced dose-dependent and statistically significant reductions in IOP. nih.gov For instance, a 0.04% solution of netarsudil resulted in a maximal IOP reduction of 8.1 ± 0.7 mmHg. nih.gov In another study with Dutch Belted rabbits, a 0.04% netarsudil solution reduced IOP by approximately 39% three hours after dosing. portico.org The IOP-lowering effect was sustained for at least 24 hours after a single daily dose. nih.gov
Similarly, in Formosan Rock monkeys, once-daily dosing with a 0.04% netarsudil solution led to a significant and durable reduction in IOP. nih.govportico.org On the third day of treatment, IOP was reduced by 7.5 mmHg, 7.2 mmHg, and 7.5 mmHg at 4, 8, and 24 hours post-dosing, respectively. portico.org These studies in normotensive animal models demonstrated the potent and sustained IOP-lowering efficacy of netarsudil. nih.gov
Table 2: Maximal IOP Reduction in Normotensive Animal Models with 0.04% Netarsudil
| Animal Model | Maximal IOP Reduction (mmHg) | Time to Maximal Effect |
|---|---|---|
| Dutch Belted Rabbits | 8.1 ± 0.7 | 4 or 8 hours after 3rd daily dose |
| Formosan Rock Monkeys | 7.5 | 4 hours after 3rd daily dose |
Data compiled from Lin et al. (2018) and Castro Engström (2017) nih.govportico.org
Evaluation in Glaucoma Animal Models
The efficacy of netarsudil has also been assessed in animal models of glaucoma. In a water loading-induced ocular hypertension model in rabbits, netarsudil demonstrated a significant IOP-lowering effect. tandfonline.com The maximum IOP reduction with netarsudil was 5.0 mmHg, and this effect was sustained for up to 90 minutes after water loading. tandfonline.com
In a study involving dogs with ADAMTS10-open-angle glaucoma (ADAMTS10-OAG), once or twice daily administration of 0.02% netarsudil resulted in a marginal and not clinically significant decrease in IOP. nih.gov This suggests potential species-specific differences in the response to netarsudil. However, in a glucocorticoid-induced ocular hypertension mouse model, netarsudil was shown to reduce and prevent TM stiffness and fibrotic processes, thereby attenuating the elevation in IOP. researchgate.net These findings from various glaucoma animal models provide further evidence for the therapeutic potential of netarsudil in lowering IOP.
Assessment of Ocular Tolerability
Preclinical evaluation of Netarsudil in animal models has demonstrated a favorable ocular tolerability profile. In studies involving Dutch Belted rabbits and Formosan Rock monkeys, the most frequently observed adverse effect was transient and mild conjunctival hyperemia. nih.govnih.gov
In an efficacy and tolerability study using Dutch Belted rabbits, a 0.04% solution of netarsudil was administered once daily for 10 consecutive days. portico.org While trace hyperemia was noted after dosing, it was nearly absent by day 8 of the study. portico.org Similarly, in both rabbit and monkey models, once-daily dosing of netarsudil resulted in transient, mild hyperemia as the only noted adverse effect. nih.govnih.gov No other significant adverse effects were reported in these preclinical animal studies. nih.gov
The table below summarizes the key findings from the ocular tolerability assessments in animal models.
| Animal Model | Netarsudil Concentration | Dosing Regimen | Observed Effects | Citation |
| Dutch Belted Rabbits | 0.04% | Once daily for 10 days | Trace hyperemia, diminishing by day 8 | portico.org |
| Dutch Belted Rabbits | 0.005%, 0.01%, 0.02%, 0.04% | Once daily for 3 days | Trace to mild hyperemia lasting 4-8 hours post-dosing | nih.gov |
| Formosan Rock Monkeys | Not specified | Once daily | Transient, mild hyperemia | nih.govnih.gov |
Neuroprotective Effects in Retinal Ganglion Cells and Optic Nerve Axon Regeneration
Preclinical studies suggest that netarsudil possesses neuroprotective properties for retinal ganglion cells (RGCs) and may promote optic nerve axon regeneration. portico.orgarvojournals.org These effects are thought to be mediated through the inhibition of Rho-associated protein kinase (ROCK), which plays a role in axonal degeneration and regeneration. arvojournals.orgeyewiki.org
In a study involving optic nerve-crushed young rats, topical application of netarsudil three times daily for 14 days resulted in significantly greater RGC survival and optic nerve axon regeneration compared to the placebo group. portico.org This suggests that topical administration of netarsudil could be a potential strategy for neuroprotection and regeneration in glaucoma. portico.org Another study using a tumor necrosis factor (TNF)-induced optic nerve degeneration model in rats demonstrated that netarsudil provided a significant and dose-related protective effect against axon loss. arvojournals.org This neuroprotective effect was linked to the activation of an AMPK-autophagy pathway. arvojournals.org
Furthermore, research on various ROCK inhibitors, including netarsudil, has shown their potential to arrest axonal degeneration and promote regeneration in animal models of optic nerve injury. arvojournals.orgeyewiki.org The mechanism is believed to involve the inhibition of ROCK signaling, which is a validated target for neuroprotection. arvojournals.org
The table below details the findings from preclinical studies on the neuroprotective effects of netarsudil.
| Animal Model | Injury Model | Treatment | Key Findings | Citation |
| Young Rats | Optic Nerve Crush | Topical netarsudil 3x daily for 14 days | Significant increase in RGC survival and optic nerve axon regeneration | portico.org |
| Rats | TNF-induced Optic Nerve Degeneration | Intravitreal netarsudil | Dose-related protection against axon loss; activation of AMPK-autophagy pathway | arvojournals.org |
| Mice | Optic Nerve Injury | Topical netarsudil | Promoted RGC survival and axon regeneration | arvojournals.org |
Influence on Ocular Blood Flow and Optic Nerve Head Perfusion
Preclinical evidence suggests that ROCK inhibitors, including netarsudil, may have a positive influence on ocular blood flow and optic nerve head (ONH) perfusion. eyewiki.orgdovepress.com This is a significant area of investigation, as impaired blood flow is considered a risk factor in the pathogenesis of glaucoma. mdpi.com
Studies on other ROCK inhibitors like fasudil have shown increased blood flow in the ONH in rabbit models. dovepress.com This effect is attributed to the relaxation of vascular smooth muscle, leading to vasodilation. dovepress.commdpi.com While direct studies on netarsudil's effect on ONH perfusion are part of ongoing research, the class effect of ROCK inhibitors on improving ocular blood flow is well-documented. eyewiki.org The potential for netarsudil to enhance ophthalmic perfusion adds to its therapeutic profile beyond intraocular pressure reduction. dovepress.com
In Vitro Corneal Metabolism and Ocular Pharmacokinetics in Animal Models
The metabolism and pharmacokinetic profile of netarsudil have been characterized through in vitro studies and in vivo animal models.
In Vitro Corneal Metabolism
In vitro studies using corneal tissues from humans, dogs, pigs, rabbits, and monkeys have shown that netarsudil is metabolized by esterases present in the cornea. nih.govnih.govdrugbank.com This metabolic process converts netarsudil into its active metabolite, AR-13503 (also known as netarsudil-M1). drugbank.comnih.gov In human corneal tissue, the in vitro half-life of netarsudil has been determined to be 175 minutes. drugbank.comnih.gov Subsequent metabolism of AR-13503 was not detectable in these studies. drugbank.com
The table below summarizes the in vitro corneal metabolism findings.
| Species | Key Finding | Citation |
| Human, Dog, Pig, Rabbit, Monkey | Metabolism by corneal esterases to active metabolite AR-13503 | nih.govnih.gov |
| Human | Half-life of netarsudil in corneal tissue is 175 minutes | drugbank.comnih.gov |
Ocular Pharmacokinetics in Animal Models
Pharmacokinetic studies in Dutch Belted rabbits have provided insights into the ocular distribution of netarsudil. Following topical administration, netarsudil is rapidly absorbed and converted to its active metabolite, AR-13503. nih.gov High concentrations of netarsudil are found in the cornea and conjunctiva. nih.gov In rabbits, the elimination half-life of netarsudil has been reported to be between 16 to 17 hours. wikipedia.org The sustained presence of the drug in ocular tissues contributes to its long duration of action, allowing for once-daily dosing. portico.org
Clinical Efficacy of Netarsudil Dihydrochloride
Phase I Clinical Trials: Early Assessment of Ocular Hypotensive Effects in Healthy Volunteers
Early Phase I clinical trials were designed to assess the initial safety, tolerability, and ocular hypotensive activity of netarsudil (B609535) in healthy volunteers. In one such study, netarsudil demonstrated an ability to lower IOP in normotensive individuals. portico.org This finding was significant as it suggested a mechanism of action distinct from other IOP-lowering medications. portico.org Specifically, once-daily dosing of netarsudil ophthalmic solution 0.02% was found to lower IOP relative to baseline primarily by increasing outflow facility and appeared to reduce episcleral venous pressure. researchgate.net These early assessments in healthy volunteers provided the foundational evidence to proceed with further clinical development in patient populations with glaucoma and ocular hypertension. nih.govresearchgate.netresearchgate.net Two Phase 1 studies in healthy Japanese volunteers also demonstrated that netarsudil 0.02% formulations were safe and generally well-tolerated. clinicaltrials.gov
Phase II Clinical Trials
Phase II trials for netarsudil dihydrochloride (B599025) were crucial for determining the optimal dosing, further evaluating its IOP-lowering efficacy, and comparing its performance against established therapies.
Dose-Ranging Studies and Efficacy Endpoints
Dose-ranging studies were conducted to identify the most appropriate concentration of netarsudil for clinical use. In a Phase II study involving Japanese patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT), netarsudil ophthalmic solutions of 0.01%, 0.02%, and 0.04% were evaluated against a placebo. researchgate.netnih.gov All three concentrations, administered once daily in the evening for four weeks, demonstrated superiority to placebo in reducing mean diurnal IOP. researchgate.netnih.gov The mean diurnal IOP at baseline ranged from 20.28 to 21.14 mmHg across the groups. researchgate.net At week 4, the least squares mean of the mean diurnal IOP, adjusted for baseline, was 16.53 mmHg for the 0.01% group, 15.82 mmHg for the 0.02% group, 16.06 mmHg for the 0.04% group, and 18.94 mmHg for the placebo group. researchgate.net While all concentrations were effective, the 0.02% concentration was identified as providing an optimal balance of efficacy and safety. researchgate.netnih.gov Another Phase II trial found that a netarsudil 0.2% treatment resulted in a statistically significant absolute IOP change of -4.5 mmHg from baseline compared to -0.98 mmHg in the vehicle group. mdpi.com
Table 1: Phase II Dose-Ranging Study in Japanese Patients - Mean Diurnal IOP at Week 4
| Treatment Group | Baseline Mean Diurnal IOP (mmHg) | Week 4 LS Mean Diurnal IOP (mmHg) | Mean Reduction from Baseline (mmHg) |
|---|---|---|---|
| Netarsudil 0.01% | 20.28 - 21.14 | 16.53 | 4.10 |
| Netarsudil 0.02% | 20.28 - 21.14 | 15.82 | 4.80 |
| Netarsudil 0.04% | 20.28 - 21.14 | 16.06 | 4.81 |
Source: ResearchGate researchgate.net
Comparative Studies with Standard Therapies (e.g., Latanoprost)
In a double-blind, randomized Phase II trial, the efficacy of once-daily netarsudil (0.01% and 0.02%) was compared to once-daily latanoprost (B1674536) 0.005% over 28 days in patients with ocular hypertension or glaucoma. portico.org The primary efficacy endpoint was the mean diurnal IOP on day 28. portico.org Both netarsudil doses produced significant IOP reductions from baseline. portico.org Specifically, the 0.01% and 0.02% concentrations of netarsudil reduced the mean diurnal IOP by 5.5 mmHg and 5.7 mmHg, respectively. portico.org When compared to latanoprost, netarsudil 0.02% was found to be less effective by 1 mmHg in patients with a baseline IOP greater than 26 mmHg. portico.org However, in patients with a baseline IOP of 26 mmHg or less, netarsudil demonstrated an efficacy equivalent to that of latanoprost. portico.orgmillennialeye.com A meta-analysis of four studies later confirmed that latanoprost monotherapy had a greater effect in reducing IOP than netarsudil monotherapy after 4 to 6 weeks of administration, with a mean difference of 0.95 mmHg. nih.gov
Assessment of Diurnal Intraocular Pressure Reduction
The ability of netarsudil to provide consistent IOP control throughout the day was a key area of investigation. A Phase II study demonstrated that netarsudil 0.02% reduced the mean IOP by 5.2 to 6.6 mmHg across all time points for the duration of the 28-day treatment, with its efficacy remaining stable from day 7 to day 28. portico.org Further studies confirmed its ocular hypotensive activity throughout the day, with equal effectiveness in lowering IOP during both nocturnal and diurnal periods. nih.gov In a Phase 2 study designed to understand its mechanism of action, once-daily netarsudil 0.02% for seven days lowered IOP by improving outflow facility and reducing episcleral venous pressure (EVP). mayoclinic.org Trabecular outflow facility increased by approximately 35% from baseline. mayoclinic.org
Phase III Clinical Trials (ROCKET Program)
The Phase III clinical trial program for netarsudil, known as the ROCKET (Rho Kinase Elevated IOP Treatment) program, was designed to definitively establish the efficacy and safety of netarsudil 0.02% for the treatment of elevated IOP in patients with open-angle glaucoma or ocular hypertension. dovepress.comnih.govescholarship.org
ROCKET-1, ROCKET-2, and ROCKET-4 Studies: Monotherapy vs. Timolol (B1209231)
The ROCKET-1, ROCKET-2, and ROCKET-4 studies were pivotal, large-scale, randomized, double-masked trials comparing once-daily netarsudil 0.02% to twice-daily timolol 0.5%, a standard therapy for glaucoma. dovepress.comnih.govaao.orgnih.gov
In the ROCKET-1 and ROCKET-2 trials, a key finding was that once-daily netarsudil was non-inferior to twice-daily timolol in the per-protocol population with a maximum baseline IOP of less than 25 mmHg. nih.govresearchgate.net However, in the ROCKET-1 trial, netarsudil did not meet the non-inferiority criteria in the primary analysis for patients with a baseline IOP up to 27 mmHg. dovepress.comaao.org A post-hoc analysis of ROCKET-1 did show non-inferiority for patients with a baseline IOP below 25 mmHg. dovepress.comaao.org The ROCKET-2 study, which also included a twice-daily netarsudil arm, demonstrated that both once-daily and twice-daily netarsudil were non-inferior to timolol in patients with a baseline IOP below 25 mmHg. nih.govaao.org A pooled analysis of the ROCKET trials showed that in patients with a baseline IOP <25 mmHg, the mean treated IOP ranged from 16.4 to 18.1 mmHg for netarsudil and 16.8 to 17.6 mmHg for timolol. nih.gov
The ROCKET-4 study further solidified the efficacy of netarsudil. nih.gov In this trial, once-daily netarsudil 0.02% met the criteria for non-inferiority to twice-daily timolol 0.5% in patients with a baseline IOP of less than 25 mmHg. nih.govresearchgate.net The mean treated IOP ranged from 16.3 to 17.9 mmHg for netarsudil and 16.7 to 17.6 mmHg for timolol, with mean reductions from baseline of 3.9 to 4.7 mmHg and 3.8 to 5.2 mmHg, respectively. nih.govresearchgate.net Importantly, ROCKET-4 also included pre-specified secondary analyses that demonstrated the non-inferiority of netarsudil to timolol in patients with higher baseline IOPs, specifically less than 27 mmHg and less than 30 mmHg. nih.gov A meta-analysis of the ROCKET studies, however, found that when the results were combined, timolol showed a statistically significant superiority in IOP reduction at all measured time points (8 a.m., 10 a.m., and 4 p.m.). mdpi.com
Table 2: ROCKET-4 Study - Mean Treated IOP (mmHg) and Reduction from Baseline
| Treatment Group | Baseline IOP Range | Mean Treated IOP (mmHg) | Mean Reduction from Baseline (mmHg) |
|---|---|---|---|
| Netarsudil 0.02% QD | <25 mmHg | 16.3 - 17.9 | 3.9 - 4.7 |
Source: PubMed, ResearchGate nih.govresearchgate.net
In a separate Phase 3 trial conducted in Japan, once-daily netarsudil 0.02% was found to be superior to twice-daily ripasudil (B1663664) 0.4%, another ROCK inhibitor, in lowering IOP at week four. firstwordpharma.com Netarsudil reduced the mean diurnal IOP by 4.7 mmHg (22.6%) from a baseline of 20.5 mmHg, compared to a 3.0 mmHg (14.3%) reduction with ripasudil from a baseline of 20.8 mmHg. firstwordpharma.com
Non-Inferiority Assessments
The ROCKET-1 and ROCKET-2 trials were large, randomized, double-masked, non-inferiority studies comparing once-daily netarsudil 0.02% with twice-daily timolol 0.5%. dovepress.comophthalmoljournal.com In these trials, once-daily netarsudil demonstrated clinically and statistically significant reductions in IOP from baseline. dovepress.comophthalmoljournal.com
A key finding from these studies was that netarsudil's non-inferiority to timolol was dependent on the patient's baseline IOP. In the per-protocol population with a maximum baseline IOP of less than 25 mmHg, once-daily netarsudil was found to be non-inferior to timolol. dovepress.comophthalmoljournal.com However, in the ROCKET-1 trial, netarsudil did not meet the non-inferiority criteria in the primary efficacy population, which included patients with a baseline IOP of up to 27 mmHg. dovepress.com A post-hoc analysis of the ROCKET-1 data confirmed that non-inferiority to timolol was met in the subgroup of patients with a baseline IOP below 25 mmHg. dovepress.com
The ROCKET-2 trial, which included a once-daily and a twice-daily netarsudil arm, showed that both dosing regimens were non-inferior to timolol in patients with a baseline IOP under 25 mmHg. dovepress.comophthalmoljournal.com The subsequent ROCKET-4 study, a 6-month trial, further supported these findings, demonstrating the non-inferiority of once-daily netarsudil to twice-daily timolol in patients with a baseline IOP up to 30 mmHg, with specific non-inferiority shown in subgroups with baseline IOPs <27 mmHg and <30 mmHg. eyeworld.org
Interactive Data Table: Summary of ROCKET Trial Non-Inferiority Findings
| Trial | Comparator | Patient Population (Baseline IOP) | Primary Outcome |
|---|---|---|---|
| ROCKET-1 | Timolol 0.5% BID | < 27 mmHg | Did not meet non-inferiority dovepress.com |
| < 25 mmHg (post-hoc) | Met non-inferiority dovepress.com | ||
| ROCKET-2 | Timolol 0.5% BID | < 25 mmHg | Met non-inferiority dovepress.comophthalmoljournal.com |
| ROCKET-4 | Timolol 0.5% BID | < 30 mmHg | Met non-inferiority eyeworld.org |
| < 27 mmHg (prespecified) | Met non-inferiority eyeworld.org |
Efficacy in Specific Intraocular Pressure Subpopulations
A notable characteristic of netarsudil is its consistent IOP-lowering effect across a range of baseline pressures. dovepress.com Pooled analysis of the ROCKET trials revealed that the IOP-lowering efficacy of once-daily netarsudil remained stable across different baseline IOP subgroups. nih.gov In contrast, the effectiveness of timolol was observed to decrease in patients with lower baseline IOPs. nih.gov
For instance, in patients with baseline IOPs below 25 mmHg, the IOP reductions with once-daily netarsudil were similar to those achieved with twice-daily timolol. myalcon.com However, for patients with baseline IOPs of 25 mmHg or higher, timolol showed a greater mean IOP reduction at some time points. myalcon.com This suggests that netarsudil may be a particularly effective option for patients with lower baseline IOPs who still require treatment. A retrospective study also found that netarsudil was effective as an adjunctive therapy across all baseline IOP categories, with a greater relative IOP reduction observed in groups with higher baseline IOPs. nih.gov
Long-Term Efficacy Assessments
The long-term efficacy of netarsudil has been evaluated in the ROCKET-2 study, which followed patients for 12 months. arvojournals.orgnih.gov The results demonstrated a persistent ocular hypotensive effect of once-daily netarsudil over the entire 12-month period. arvojournals.orgresearchgate.net In patients with a maximum baseline IOP of less than 25 mmHg, the mean IOP at 8:00 AM ranged from 17.9 to 18.8 mmHg throughout the study, indicating sustained IOP control. arvojournals.org
A real-world study analyzing the adjunctive use of netarsudil in refractory glaucoma over one year also showed a significant and stable long-term IOP reduction. nih.gov The largest decrease in IOP in this study was observed at the 12-month mark. nih.gov
MERCURY Trials: Fixed-Dose Combination with Latanoprost (Netarsudil/Latanoprost FDC)
The MERCURY clinical trial program evaluated a fixed-dose combination (FDC) of netarsudil 0.02% and the prostaglandin (B15479496) analog latanoprost 0.005%. These studies aimed to determine if the combination therapy could provide superior IOP reduction compared to its individual components.
Superiority over Monotherapy
The MERCURY-1 and MERCURY-2 trials were phase 3 studies that consistently demonstrated the superiority of the netarsudil/latanoprost FDC over monotherapy with either netarsudil or latanoprost alone. springermedizin.de A pooled analysis of these trials confirmed that the FDC met the criteria for superiority over each of its components at all nine measured time points. springermedizin.de This indicates a clear additive effect when these two medications are combined.
Enhanced Intraocular Pressure Reduction
The enhanced efficacy of the netarsudil/latanoprost FDC resulted in a greater proportion of patients achieving target IOP levels. In a pooled analysis of the MERCURY trials, significantly more patients treated with the FDC achieved an IOP of ≤ 16 mmHg compared to those on latanoprost monotherapy (58.4% vs. 37.3%). springermedizin.de Furthermore, a substantially higher percentage of patients on the FDC achieved at least a 40% reduction in mean diurnal IOP from baseline compared to those on netarsudil or latanoprost alone (30.9% vs. 5.9% and 8.5%, respectively). springermedizin.de The IOP reductions with the FDC ranged from 7.2 to 9.2 mmHg, which was up to 3 mmHg greater than with the individual components. eyeworld.org
Real-World Evidence and Post-Marketing Studies
Post-marketing studies and real-world evidence have further substantiated the clinical trial findings and provided insights into the use of netarsudil in routine clinical practice. These studies have confirmed that netarsudil is an effective additive therapy in patients already on other glaucoma medications. eyeworld.org
A multicenter, open-label, real-world study demonstrated that netarsudil effectively lowered IOP when used as monotherapy and as an adjunctive agent. tandfonline.com In this study, netarsudil monotherapy led to a decrease in IOP in treatment-naïve patients and provided comparable IOP control in patients who were switched from prostaglandin analogs. tandfonline.com
Another retrospective study of patients on maximally tolerated medical therapy showed that the addition of netarsudil resulted in a mean IOP reduction of 3.53 mmHg. researchgate.net Notably, treatment success was more likely in eyes with a baseline IOP under 20 mmHg. dovepress.comresearchgate.net A one-year analysis of adjunctive netarsudil in refractory glaucoma patients on three or more medications demonstrated clinically and statistically significant long-term IOP reductions. nih.gov Real-world data has also shown that netarsudil provides additional IOP lowering in patients already taking three or more medications. eyeworld.org
Efficacy in Specific Patient Populations (e.g., Normal Tension Glaucoma, Japanese Patients)
The clinical utility of Netarsudil dihydrochloride extends to specific patient populations, including individuals with normal-tension glaucoma (NTG) and Japanese patients, who have a high prevalence of glaucoma with relatively low intraocular pressure (IOP). nih.gov
Normal-Tension Glaucoma
Netarsudil has demonstrated efficacy in lowering IOP in patients with baseline IOPs in the normal range, a key characteristic of NTG. mdpi.com Its mechanism of action, which includes decreasing episcleral venous pressure, provides a rationale for its use in this patient population. mdpi.com Studies have shown that netarsudil is effective in subjects with baseline IOP ≤ 26 mmHg. mdpi.com Furthermore, research in normotensive monkeys showed that a 0.04% netarsudil solution led to a 24% decrease in IOP compared to vehicle-treated eyes. dovepress.com This effect was associated with a significant increase in trabecular outflow facility. dovepress.com
A study of 340 eyes from 233 glaucoma patients, including those with normal-tension glaucoma, found that netarsudil 0.02% significantly reduced IOP. withpower.com After one month, 48% of eyes achieved at least a 20% reduction in IOP, an effect that was maintained over six months, even in patients already on multiple glaucoma medications. withpower.com
Japanese Patients
Multiple clinical trials have established the efficacy and safety of netarsudil in Japanese patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).
A Phase 2 clinical trial in Japan evaluated three concentrations of netarsudil (0.01%, 0.02%, and 0.04%) compared to placebo. biospace.comnih.govnih.gov All concentrations of netarsudil demonstrated statistically significant reductions in mean diurnal IOP at week 4 compared to placebo (p < 0.0001). nih.govnih.gov The 0.02% concentration was identified as having the optimal efficacy and safety profile for the Japanese population. nih.govnih.govnih.gov
Table 1: Results of Phase 2 Study of Netarsudil in Japanese Patients
| Treatment Group | Mean Diurnal IOP at Baseline (mmHg) | Mean Diurnal IOP at Week 4 (mmHg) | Mean Reduction from Baseline in Mean Diurnal IOP at Week 4 (mmHg) | Mean Percentage Reduction from Baseline in Mean Diurnal IOP at Week 4 (%) |
|---|---|---|---|---|
| Netarsudil 0.01% | 20.28 - 21.14 | 16.53 | 4.10 | 19.8% |
| Netarsudil 0.02% | 20.28 - 21.14 | 15.82 | 4.80 | 23.5% |
| Netarsudil 0.04% | 20.28 - 21.14 | 16.06 | 4.81 | 23.8% |
| Placebo | 20.28 - 21.14 | 18.94 | 1.73 | 8.2% |
A subsequent Phase 3 study in Japan, the J-ROCKET trial, compared the efficacy and safety of netarsudil 0.02% once daily to ripasudil 0.4% twice daily over a 4-week period. nih.govophthalmologytimes.comnih.govresearchgate.net The study included 245 patients with POAG or OHT. nih.govophthalmologytimes.com Netarsudil 0.02% demonstrated superiority to ripasudil 0.4% in reducing the mean diurnal IOP at week 4. nih.govophthalmologytimes.comnih.gov
Table 2: Key Efficacy Outcomes of the J-ROCKET Phase 3 Trial
| Parameter | Netarsudil 0.02% QD (n=122) | Ripasudil 0.4% BID (n=123) | p-value |
|---|---|---|---|
| Baseline Mean Diurnal IOP (mmHg) | 20.5 | 20.8 | - |
| LS Mean of Diurnal IOP at Week 4 (mmHg) | 15.96 | 17.71 | <0.0001 |
| Mean Reduction from Baseline in Mean Diurnal IOP at Week 4 (mmHg) | 4.65 | 2.98 | - |
LS Mean: Least Squares Mean; QD: Once Daily; BID: Twice Daily Source: nih.govophthalmologytimes.comnih.gov
In a subgroup analysis of the J-ROCKET trial for patients with a baseline mean diurnal IOP of ≥ 20 mmHg, netarsudil 0.02% produced a 24% reduction in mean diurnal IOP (5.37 mmHg) at Week 4. nih.gov
Clinical Utility in Eyes with Previous Goniotomy Procedures
Netarsudil has shown significant clinical utility in lowering IOP in eyes that have previously undergone goniotomy procedures, such as with the Kahook Dual Blade (KDB). ophthalmologytimes.comnih.gov A retrospective cohort study compared the IOP-lowering effects of netarsudil in 35 eyes that had undergone KDB goniotomy combined with cataract surgery and 35 control eyes that had only cataract surgery. nih.gov
The study found that a significantly higher percentage of eyes treated with KDB goniotomy achieved treatment success, defined as a ≥ 20% decrease in IOP at a minimum of 1-month follow-up, compared to the control group. nih.gov
Table 3: Efficacy of Netarsudil in Goniotomy-Treated vs. Goniotomy-Naïve Eyes
| Outcome | KDB-Treated Eyes (n=35) | Control Eyes (n=35) | p-value |
|---|---|---|---|
| Treatment Success (≥20% IOP Reduction) | 83% | 54% | 0.012 |
| Mean Percent IOP Reduction | 30.3% ± 16.2% | 19.4% ± 12.4% | 0.007 |
KDB: Kahook Dual Blade Source: nih.gov
The history of a prior KDB goniotomy increased the likelihood of treatment success with netarsudil by an odds ratio of 4.51, regardless of the surgical response to the goniotomy itself. nih.gov This enhanced effect is hypothesized to be due to netarsudil's unique mechanism of action, which includes reducing episcleral venous pressure, potentially creating a synergistic effect with the goniotomy that improves conventional outflow. ophthalmologytimes.comnih.gov These findings suggest that netarsudil can be a valuable adjunctive therapy to further lower IOP in patients who have had a prior goniotomy. nih.gov
Safety Profile and Adverse Events of Netarsudil Dihydrochloride
Common Ocular Adverse Events
The most frequently reported ocular adverse reactions in controlled clinical studies with once-daily administration of netarsudil (B609535) include conjunctival hyperemia, cornea verticillata, instillation site pain, and conjunctival hemorrhage. fda.gov Other common side effects encompass instillation site erythema, corneal staining, blurred vision, increased lacrimation, and erythema of the eyelid. myalcon.comdrugs.com
Conjunctival hyperemia, or eye redness, is the most common adverse reaction associated with netarsudil. nih.gov This effect is attributed to the vasodilation caused by the inhibition of Rho kinase. europa.eu
Incidence: In controlled clinical studies, conjunctival hyperemia was reported in 51% to 53% of patients receiving netarsudil once daily. fda.govmyalcon.comeuropa.eu When combined with latanoprost (B1674536), the incidence was reported to be around 59%. fda.gov In a study comparing netarsudil 0.02% to ripasudil (B1663664) 0.4%, the incidence of conjunctival hyperemia was 54.9% and 62.6%, respectively. firstwordpharma.com
Severity: The majority of conjunctival hyperemia cases are considered mild and sporadic. europa.eueuropa.eu In a pooled analysis of studies, 77.6% of affected patients had mild hyperemia, 20.8% had moderate, and 1.5% had severe cases. nih.gov The severity of hyperemia did not appear to increase with continued use. nih.gov
Management: The hyperemia is often asymptomatic. nih.gov Administering the medication in the evening may help lessen the noticeability of redness during waking hours. nih.govdovepress.com The redness may also decrease in intensity over time. nih.govdovepress.com
Cornea verticillata, also known as vortex keratopathy, is characterized by drug deposits in the basal layer of the corneal epithelium, forming a whorl-like pattern. nih.gov
Incidence: This condition occurred in approximately 17% to 20% of patients in controlled clinical trials. fda.govdrugs.comnih.goveuropa.eu The incidence can be higher in certain populations, including the elderly and males. europa.eueuropa.eu The deposits are typically first observed around four weeks after starting treatment. fda.govmyalcon.comeuropa.eu
Clinical Impact on Visual Function: Importantly, cornea verticillata associated with netarsudil has not been shown to cause any changes in visual function. fda.govmyalcon.comeuropa.eufda.govresearchgate.net
Observational Studies: The majority of cases of cornea verticillata resolve after the discontinuation of netarsudil. fda.govmyalcon.comeuropa.eufda.gov
Conjunctival hemorrhage, which often appears as small, petechial microhemorrhages near the limbus, is another common adverse event. nih.gov
Incidence: In clinical trials, conjunctival hemorrhage was reported in approximately 8% to 20% of patients using netarsudil. fda.govdrugs.comeuropa.eudovepress.com The vast majority of these cases were mild. springermedizin.de
Pain upon instillation is a frequently reported side effect.
Incidence: Instillation site pain has been reported in up to 20% of patients in clinical studies. drugs.comfirstwordpharma.com When combined with latanoprost, the incidence was also around 20%. fda.gov Other instillation site reactions include erythema (redness), which has been noted in 5-10% of patients. myalcon.com
Corneal Staining: Mild corneal staining has been observed in some patients using netarsudil. dovepress.com The incidence of corneal staining is reported to be between 5% and 10%. myalcon.com
Epithelial Edema: Reticular bullous epithelial edema, sometimes described as having a honeycomb appearance, is a less common but reported side effect. eyewiki.orgmdpi.com This condition has been observed in patients both with and without pre-existing corneal issues. eyewiki.orgmdpi.com It typically resolves upon stopping the medication. myalcon.com Patients experiencing eye pain or decreased vision should notify their doctor. myalcon.com
Ocular Pain and Instillation Site Reactions
Discontinuation Rates Due to Adverse Events
Adverse events can lead to the discontinuation of therapy for some patients.
Reasons for Discontinuation: The most common reasons for discontinuing netarsudil due to adverse events are conjunctival hyperemia, cornea verticillata, and blurred vision. europa.eueuropa.eu Specifically, conjunctival hyperemia led to discontinuation in approximately 5% to 6% of patients in various studies. myalcon.comeuropa.eueuropa.eueuropa.eu Cornea verticillata was the reason for discontinuation in about 3.7% of patients. europa.eueuropa.eu
Systemic Safety Considerations
Netarsudil dihydrochloride (B599025) exhibits a favorable systemic safety profile, primarily due to its minimal systemic absorption following topical ocular administration. nih.gov Clinical studies have shown that after ocular application, the systemic exposure to netarsudil and its active metabolite is very low. drugbank.com In a study involving healthy volunteers who received netarsudil ophthalmic solution 0.02% once daily for eight days, plasma concentrations of netarsudil were not quantifiable. drugbank.com Only a single, low concentration of its active metabolite was detected in one subject. drugbank.com
This low systemic exposure contributes to the minimal incidence of treatment-related systemic adverse events. nih.gov Across multiple large-scale clinical trials, no drug-related serious systemic adverse events have been reported. portico.orgescholarship.org While some systemic adverse events have been documented in patients receiving netarsudil, no single event occurred in more than 2% of patients, and there were no clinically significant differences in laboratory findings or blood pressure between netarsudil and placebo groups. escholarship.orgdovepress.com
Comparative Safety with Other Ocular Hypotensive Medications
When compared to other commonly used ocular hypotensive medications, netarsudil dihydrochloride presents a distinct safety profile, particularly concerning local versus systemic side effects.
Comparison with Timolol (B1209231): In several head-to-head clinical trials (ROCKET-1, ROCKET-2, and ROCKET-4), netarsudil was compared with timolol. escholarship.orgnih.gov The most frequently reported adverse event with netarsudil was conjunctival hyperemia, with an incidence ranging from 50% to 53% for once-daily dosing. nih.govresearchgate.net This was significantly higher than the 8% to 11% incidence observed with timolol. nih.govresearchgate.net Other common ocular adverse events more frequent with netarsudil included corneal verticillata and conjunctival hemorrhage. escholarship.orgresearchgate.net Conversely, systemic side effects were more common in the timolol group, which is known to have systemic absorption that can lead to effects like bradycardia (a slower heart rate), which was not observed with netarsudil. escholarship.orgmdpi.com
Comparison with Latanoprost: Studies comparing netarsudil to the prostaglandin (B15479496) analog latanoprost also highlight differences in their adverse event profiles. The incidence of conjunctival hyperemia was significantly higher in patients treated with netarsudil (around 52-57%) compared to those on latanoprost (around 16%). dovepress.com A meta-analysis of four studies confirmed that the risk of conjunctival hyperemia was significantly higher with both netarsudil monotherapy and a fixed-dose combination of netarsudil/latanoprost compared to latanoprost alone. nih.gov However, these symptoms were generally mild, and few patients discontinued (B1498344) the medication due to this side effect. nih.gov
Fixed-Dose Combination (Netarsudil/Latanoprost): The fixed-dose combination of netarsudil and latanoprost has been shown to be more effective at lowering intraocular pressure than either drug alone. springermedizin.denih.gov However, the incidence of total adverse events with the combination therapy was higher than with latanoprost monotherapy, though similar to netarsudil monotherapy. nih.govfrontiersin.org The most common adverse events for the combination product are consistent with its individual components, including conjunctival hyperemia, instillation site pain, and cornea verticillata. springermedizin.dedrugs.com
Table 1: Comparative Incidence of Common Adverse Events
| Adverse Event | Netarsudil 0.02% q.d. | Timolol 0.5% b.i.d. | Latanoprost 0.005% q.d. | Ripasudil 0.4% b.i.d. | Netarsudil/Latanoprost FDC q.d. |
|---|---|---|---|---|---|
| Conjunctival Hyperemia | 50-57% dovepress.comnih.gov | 8-11% nih.gov | 16% dovepress.com | 62.6% nih.gov | ~58% nih.gov |
| Corneal Verticillata | ~20% drugbank.com | N/A | N/A | N/A | ~20% drugs.com |
| Conjunctival Hemorrhage | 13.5-17% dovepress.com | 0-0.5% dovepress.com | 0% dovepress.com | N/A | ~17% springermedizin.de |
| Systemic AEs (e.g., Bradycardia) | Not observed escholarship.org | Observed escholarship.org | N/A | N/A | N/A |
Note: Data is compiled from multiple studies and represents approximate ranges. FDC = Fixed-Dose Combination. N/A = Not Applicable or Not Reported in the compared studies.
Special Populations: Geriatric and Pediatric Patients
Pediatric Patients: The safety and effectiveness of netarsudil in pediatric patients (under the age of 18) have not been established through large-scale clinical trials, and it is not FDA-approved for this age group. drugbank.commayoclinic.orgnih.gov There is limited literature available on the use of topical netarsudil in childhood glaucoma, consisting mainly of retrospective studies and case reports. nih.gov
A systematic review of eight publications found that the most common ocular adverse event in children was conjunctival hyperemia, reported in approximately 33% of cases, followed by corneal honeycombing or reticular epithelial edema in about 16% of eyes. nih.gov While netarsudil may be considered as a potential adjunctive therapy for children with refractory glaucoma who are already on maximal topical medications, careful monitoring, particularly of the cornea, is essential. nih.gov Further research is needed to fully understand the risk-benefit profile of netarsudil in the pediatric population.
Drug Interactions and Concomitant Therapies
Reported Drug-Drug Interactions with Ocular Medications
Currently, no significant drug-drug interactions have been formally reported for netarsudil (B609535). nih.govapollopharmacy.inrxlist.com However, some general precautions and potential interactions based on its formulation and mechanism of action are noted.
When using netarsudil concomitantly with other topical ophthalmic drugs, it is recommended to administer each product at least five minutes apart to avoid washout and ensure proper absorption. europa.eurxlist.com Due to the vasodilating properties of netarsudil, it is advisable to instill other eye drops first. europa.eu Eye ointments should be administered last. europa.eu
In vitro studies have indicated that precipitation may occur when eye drops containing the preservative thimerosal (B151700) are mixed with a netarsudil-latanoprost combination. europa.eu Therefore, it is recommended to administer such eye drops at least five minutes apart. europa.eu
Although in vitro studies suggest that netarsudil has the potential to inhibit CYP450 isoenzymes in the cornea, no clinical evidence of local pharmacokinetic interactions has been observed to date. europa.eueuropa.eu
It's also important to note that paradoxical elevations in IOP have been reported with the concurrent use of two or more prostaglandin (B15479496) analogues. europa.eueuropa.eu
Considerations for Concomitant Use with Other Glaucoma Medications (e.g., Prostaglandin Analogs, Beta-blockers)
Netarsudil's unique mechanism of action, primarily increasing trabecular outflow, makes it a valuable agent for combination therapy with other classes of glaucoma medications that lower IOP through different pathways. europa.eueuropa.eudovepress.comnhsdorset.nhs.uk
With Prostaglandin Analogs:
Prostaglandin analogs, such as latanoprost (B1674536), primarily increase uveoscleral outflow. europa.eueuropa.eudovepress.com The combination of netarsudil and a prostaglandin analog offers a complementary approach to lowering IOP. dovepress.com This has led to the development of a fixed-dose combination (FDC) of netarsudil 0.02% and latanoprost 0.005%. dovepress.comophthalmologytimes.commedicaldialogues.inspringermedizin.denih.gov
Clinical trials, including the MERCURY-1 and MERCURY-2 studies, have demonstrated that this FDC provides statistically and clinically significant greater IOP reduction compared to either netarsudil or latanoprost administered as monotherapy. dovepress.comophthalmologytimes.commedicaldialogues.inspringermedizin.denih.govnih.gov A pooled analysis of these studies showed that the FDC lowered IOP by up to an additional 3.2 mmHg compared to netarsudil alone and up to 2.5 mmHg more than latanoprost alone. springermedizin.de
A real-world study on switching patients to the netarsudil/latanoprost FDC from various prior treatments (latanoprost monotherapy, latanoprost + 1 agent, and latanoprost + 2 agents) showed significant additional IOP lowering. dovepress.com The average IOP reduction at 12 weeks was 4.2 mmHg. dovepress.com
Interactive Table: Efficacy of Netarsudil/Latanoprost FDC vs. Monotherapy (MERCURY-2 Study)
| Treatment Group | Mean Treated IOP Range (mmHg) | Additional IOP Lowering vs. Netarsudil (mmHg) | Additional IOP Lowering vs. Latanoprost (mmHg) | Patients Achieving Mean Diurnal IOP ≤ 15 mmHg at Month 3 (%) |
| Netarsudil/Latanoprost FDC | 15.3 - 16.5 | 2.2 - 3.3 | 1.5 - 2.4 | 42.1% |
| Netarsudil | 17.4 - 19.8 | - | - | 15.8% |
| Latanoprost | 17.1 - 18.1 | - | - | 18.3% |
Data from the MERCURY-2 Study. nih.gov
With Beta-blockers:
Beta-blockers, like timolol (B1209231), reduce IOP by decreasing aqueous humor production. nih.gov Phase III clinical trials (ROCKET studies) have compared the efficacy of once-daily netarsudil 0.02% to twice-daily timolol 0.5%. mdpi.com While individual studies showed non-inferiority of netarsudil to timolol, a meta-analysis of these studies indicated a statistically significant superiority for timolol in IOP reduction. mdpi.com However, netarsudil is considered a valuable alternative, particularly for patients where beta-blockers may be unsuitable. mdpi.comnice.org.ukscottishmedicines.org.uk
A real-world study investigating the adjunctive use of netarsudil found that adding it to a beta-blocker resulted in an IOP reduction of 5.5 ± 4.95 mmHg (27.5%) at 12 weeks in a small group of patients. tandfonline.com
Interactive Table: IOP Reduction with Adjunctive Netarsudil in a Real-World Setting
| Baseline Therapy | Number of Patients | Mean IOP Reduction at Week 12 (mmHg) | Percentage IOP Reduction at Week 12 (%) |
| Added to Prostaglandin Analog | 55 | 4.3 ± 2.84 | 20.2% |
| Added to Beta-blocker | 2 | 5.5 ± 4.95 | 27.5% |
| Added to ≥2 classes of therapy | - | 4.5 ± 4.08 | 20.9% |
Data from a multicenter, open-label study. tandfonline.comresearchgate.net
Impact on Adherence with Polypharmacy Regimens
Polypharmacy, the use of multiple medications, is a common challenge in glaucoma management and is negatively correlated with patient adherence. dovepress.comophthalmologytimes.commedicaldialogues.in Complex dosing regimens can decrease adherence, potentially leading to suboptimal treatment outcomes. medicaldialogues.innih.gov
Fixed-dose combination products can simplify treatment regimens and improve adherence. dovepress.comophthalmologytimes.commedicaldialogues.in The availability of a once-daily FDC of netarsudil and latanoprost can significantly reduce the treatment burden for patients who would otherwise require multiple drops. dovepress.comophthalmologytimes.commedicaldialogues.inspringermedizin.denih.govnih.gov By combining two medications into a single administration, the complexity of the treatment schedule is lessened, which may lead to better adherence and, consequently, improved clinical outcomes. dovepress.commedicaldialogues.inspringermedizin.denih.gov
However, a retrospective chart review highlighted that the effectiveness of netarsudil can decrease as the number of adjunctive medications increases, a phenomenon observed with many glaucoma therapies. nih.gov The study also noted that factors such as medication cost can impact whether a patient fills a prescription, which is a critical component of adherence. nih.gov
Future Directions and Research Opportunities
Investigating Long-Term Ocular and Systemic Effects
While clinical trials have established the short- to intermediate-term safety and efficacy of netarsudil (B609535), further investigation into its long-term ocular and systemic effects is crucial. researchgate.netdovepress.com Long-term studies are needed to comprehensively evaluate any potential chronic changes to ocular structures and systemic health. fda.gov
The ROCKET-2 trial, a 12-month study, provided valuable data on the long-term safety of netarsudil. researchgate.netdovepress.com The most common adverse events reported were ocular, including conjunctival hyperemia, corneal verticillata, and conjunctival hemorrhage. researchgate.net These events were generally mild and did not typically lead to discontinuation of the drug. researchgate.net Importantly, no significant systemic side effects were reported, and systemic exposure to netarsudil after topical administration is low. drugbank.comophthalmologytimes.com However, a case report has suggested a possible link between long-term netarsudil use (24 months) and the development of crystalline keratopathy in a patient with pre-existing ocular surface disease. nih.gov This highlights the need for continued pharmacovigilance and further research to understand the potential for rare, long-term adverse events.
Future research should focus on:
Extended follow-up studies: Clinical trials with follow-up periods longer than one year are necessary to identify any delayed or cumulative ocular or systemic effects.
Subgroup analysis: Investigating the long-term effects in specific patient populations, such as those with pre-existing ocular surface diseases or other comorbidities.
Corneal health monitoring: Detailed long-term monitoring of corneal health, including endothelial cell density and morphology, is warranted.
Optimization of Dosing Regimens and Formulations
Current research is exploring ways to optimize the delivery and dosing of netarsudil to enhance its efficacy and tolerability.
Dosing Regimens: Phase II and III clinical trials have established that once-daily evening dosing of netarsudil 0.02% is effective for lowering IOP. portico.orgnih.govclinicaltrials.gov Studies have shown that this regimen provides consistent IOP reduction throughout the day and night. nih.gov While a twice-daily regimen was also evaluated in the ROCKET-2 trial, the once-daily dose was found to be effective and well-tolerated by the majority of patients. researchgate.net Further research could explore alternative dosing strategies, such as lower concentrations or different dosing frequencies, to potentially minimize side effects while maintaining efficacy.
Formulations: The current formulation of netarsudil ophthalmic solution contains benzalkonium chloride (BAK) as a preservative. nih.gov Long-term use of eye drops containing BAK can contribute to ocular surface disease. nih.gov The development of a preservative-free formulation of netarsudil would be a significant advancement, potentially improving tolerability, especially for patients with sensitive eyes or pre-existing ocular surface conditions.
Additionally, novel drug delivery systems are being investigated. For instance, the development of a sustained-release implant, like the iDose TR, could offer a long-term, dropless alternative to daily eye drops, which may improve patient adherence. ophthalmologytimes.com
Expanding Therapeutic Indications Beyond Glaucoma (e.g., Corneal Diseases)
The therapeutic potential of ROCK inhibitors, including netarsudil, extends beyond glaucoma. nih.gov Research is actively exploring their use in various corneal diseases.
A randomized study investigating netarsudil for symptomatic Fuchs Endothelial Corneal Dystrophy (FECD) found that once-daily treatment led to a significant reduction in central corneal thickness and an improvement in best-corrected visual acuity compared to a placebo. nih.gov Another study also demonstrated significant improvements in central corneal thickness, visual acuity, and patient-reported symptoms of FECD with once-daily netarsudil. nih.gov While research on netarsudil as an adjunct therapy in Descemet's stripping only (DSO) is limited to case reports, these have shown promising results, with improvements in endothelial cell density and resolution of corneal edema. nih.gov The once-daily dosing of netarsudil offers a practical advantage over other ROCK inhibitors like ripasudil (B1663664), which may enhance patient compliance. nih.gov
The pharmacological properties of netarsudil, particularly its ability to promote cell proliferation and migration, suggest its potential utility in other corneal conditions characterized by endothelial dysfunction. dovepress.com
Exploring Neuroprotective Mechanisms Beyond Intraocular Pressure Reduction
A growing body of evidence suggests that ROCK inhibitors may possess neuroprotective properties that are independent of their IOP-lowering effects. dovepress.comnih.gov This is a critical area of research, as protecting retinal ganglion cells (RGCs) from damage is a key goal in glaucoma management.
Blockade of ROCK has been shown to promote axonal regeneration and neuroprotection. eyewiki.org Elevated levels of Rho enzymes have been found in the optic nerve head of glaucomatous eyes, supporting the potential role of this pathway in glaucomatous neuropathy. eyewiki.org Studies have reported that both fasudil (B1672074) and netarsudil can arrest axonal degeneration and promote axonal regeneration. eyewiki.orgnih.gov
Research in animal models has provided further evidence for the neuroprotective effects of netarsudil. In a rat model of tumor necrosis factor-induced optic nerve damage, netarsudil demonstrated axonal protection. nih.govresearchgate.net It has also been shown to have neuroprotective effects on RGCs and may stimulate axonal regeneration even when administered topically. nih.gov Furthermore, ROCK inhibitors have been shown to increase ocular blood flow, including perfusion of the optic nerve head, which could contribute to slowing the progression of glaucomatous optic neuropathy. nih.govnih.gov
One study suggests that netarsudil's neuroprotective effect may be linked to the upregulation of p-AMPK and autophagy. researchgate.net Further research is needed to fully delineate the cellular and molecular mechanisms underlying the neuroprotective effects of netarsudil. nih.gov
Comparative Effectiveness and Cost-Effectiveness Analyses
As a relatively new therapeutic agent, ongoing analyses are comparing the effectiveness and cost-effectiveness of netarsudil to other established glaucoma medications.
Comparative Effectiveness: Clinical trials have compared netarsudil to other IOP-lowering agents, such as timolol (B1209231) and latanoprost (B1674536). portico.orgresearchgate.netmdpi.com The ROCKET-1 and ROCKET-2 trials showed that once-daily netarsudil was non-inferior to twice-daily timolol in patients with a baseline IOP below 25 mmHg. portico.org However, in patients with higher baseline IOPs, netarsudil was slightly less effective than latanoprost. portico.org A meta-analysis comparing netarsudil to timolol showed mixed results depending on the time point of IOP measurement. researchgate.net A phase 3 study in Japanese patients found that once-daily netarsudil was superior to twice-daily ripasudil in reducing IOP at week 4. nih.govclinicaltrials.gov These studies provide valuable information for clinicians when selecting the most appropriate therapy for their patients.
Cost-Effectiveness Analyses: The cost-effectiveness of netarsudil is an important consideration for healthcare systems. One analysis found that a fixed-dose combination of latanoprost and netarsudil was the most cost-effective option for lowering IOP compared to latanoprost or netarsudil monotherapy, with an incremental cost-effectiveness ratio (ICER) of $46.1 per mmHg reduction in IOP for the combination therapy over latanoprost alone. mdpi.comispor.org However, this analysis was based on a single randomized controlled trial with a limited time horizon. ispor.org The National Institute for Health and Care Excellence (NICE) in the UK has also evaluated the cost-effectiveness of netarsudil, considering the incremental cost per quality-adjusted life year (QALY). nice.org.uknice.org.uk Further long-term studies are needed to provide a more comprehensive understanding of the cost-effectiveness of netarsudil in real-world settings.
Personalized Medicine Approaches and Patient Stratification
The variability in patient response to glaucoma medications highlights the need for personalized medicine approaches. Identifying which patients are most likely to benefit from netarsudil therapy is a key area of future research.
Patient stratification could be based on several factors, including:
Baseline IOP: Clinical trials have suggested that the efficacy of netarsudil relative to other agents may differ based on the patient's baseline IOP. portico.org For instance, in patients with baseline IOPs ≤ 26 mmHg, netarsudil had an efficacy equivalent to latanoprost. portico.org Post-hoc analysis of a study in Japanese patients also showed significant IOP-lowering efficacy in those with low baseline IOPs (< 20 mmHg). nih.gov
Genetic markers: Investigating potential genetic markers that predict response to ROCK inhibitors could help tailor treatment.
Ocular characteristics: The specific characteristics of a patient's outflow pathway pathology might influence their response to a drug that primarily targets the trabecular meshwork.
By identifying predictive biomarkers, clinicians may be able to select the most effective treatment for individual patients, maximizing therapeutic benefit and minimizing unnecessary side effects.
Development of Novel Rho Kinase and Norepinephrine (B1679862) Transporter Inhibitors
The successful development of netarsudil has spurred further research into novel inhibitors of ROCK and NET. tandfonline.commdpi.com The goal is to develop new compounds with improved efficacy, better tolerability, and potentially different mechanisms of action.
Novel ROCK Inhibitors: Researchers are actively exploring new chemical scaffolds to identify potent and selective ROCK inhibitors. mdpi.comresearchgate.netnih.gov The development of "soft drugs," which are designed to have a localized effect and be rapidly metabolized to inactive forms, is one promising approach to minimize systemic side effects. tandfonline.com The discovery of N-substituted prolinamido indazoles has led to the identification of analogues with significantly improved activity against ROCK I. mdpi.com
Novel NET Inhibitors: The development of novel NET inhibitors is also an active area of research, not only for glaucoma but also for other conditions like pain and depression. snmjournals.orgacs.orgportico.orgacs.orgnih.gov The discovery of χ-conopeptides from the venom of marine snails has led to the development of potent and selective NET inhibitors with a novel mechanism of action. acs.orgacs.orgnih.gov
The continued exploration of new ROCK and NET inhibitors holds the promise of expanding the therapeutic armamentarium for glaucoma and other diseases.
Combination Therapies with Emerging Drug Classes
The therapeutic landscape for glaucoma is evolving, with research increasingly focused on combination therapies that target multiple pathological pathways. While Netarsudil has proven effective, particularly in its fixed-dose combination with the prostaglandin (B15479496) analog Latanoprost, future research is exploring its partnership with novel drug classes to enhance efficacy and provide comprehensive treatment. frontiersin.orgnih.govresearchgate.net The rationale behind these combinations is to achieve synergistic intraocular pressure (IOP) reduction, improve patient adherence through simplified regimens, and potentially confer neuroprotective benefits beyond IOP control. nih.govacademicmed.org
Adenosine (B11128) Receptor Modulators: The adenosinergic system is a promising area for glaucoma therapeutics. nih.gov Adenosine receptors, particularly the A1 and A3 subtypes, are involved in regulating aqueous humor outflow and neuroprotection. nih.govophthalmologytimes.comresearchgate.net Modulators of these receptors can influence the trabecular meshwork's extracellular matrix, reducing outflow resistance. dovepress.com For instance, the A3 adenosine receptor agonist CF101 has been explored for its potential to lower IOP and provide neuroprotection by preventing retinal ganglion cell (RGC) apoptosis. researchgate.net Another agent, Trabodenoson, an adenosine A1 agonist, was also investigated for its IOP-lowering effects, although it did not succeed in late-stage clinical trials. ophthalmologytimes.com The combination of Netarsudil, which primarily enhances trabecular outflow by acting on the cytoskeleton, with an adenosine receptor modulator that alters the extracellular matrix could offer a powerful dual-mechanism approach to lowering IOP. dovepress.comresearchgate.net
Neuroprotective Agents: Glaucoma is fundamentally a neurodegenerative disease characterized by the progressive loss of RGCs and their axons. academicmed.orgegms.deirispublishers.com Consequently, a significant future direction is the combination of IOP-lowering drugs like Netarsudil with agents that offer direct neuroprotection. academicmed.org Netarsudil itself is suggested to have neuroprotective properties, potentially by improving ocular blood flow and preventing axonal degradation. academicmed.orgegms.deirispublishers.com Combining it with other classes of neuroprotective drugs could provide additive or synergistic effects in preserving vision. academicmed.org
Emerging research highlights several potential neuroprotective classes:
Calcium Channel Blockers (CCBs): Systemic CCBs like Nimodipine have shown promise in improving visual fields in normotensive glaucoma, likely by enhancing ocular blood flow through vasodilation. academicmed.org While systemic use raises concerns about hypotension, topical formulations could be explored in combination with Netarsudil. academicmed.org
Antioxidants: Oxidative stress is a key factor in glaucoma-related neurodegeneration. academicmed.org Research into the utility of antioxidants to protect RGCs is ongoing, and combining such agents with an effective IOP-lowering drug like Netarsudil presents a logical therapeutic strategy. academicmed.org
Gene Therapy: Gene therapy represents a frontier in glaucoma treatment, aiming to provide long-term, sustained therapeutic effects. nih.gov Research focuses on two main goals: reducing IOP by modifying the function of the trabecular meshwork or ciliary body cells, and providing direct neuroprotection to RGCs. nih.gov For example, an adeno-associated virus (AAV) vector designed to inhibit RhoA activation has been shown to reduce IOP in animal models. nih.gov Since Netarsudil is a Rho-kinase (ROCK) inhibitor, a combination approach could be envisaged where gene therapy provides a baseline effect that is supplemented by topical Netarsudil as needed. nih.gov This could be particularly relevant for managing IOP fluctuations or for patients who require very low target pressures.
Other Novel Mechanisms: The pipeline for glaucoma treatment includes several other innovative drug classes that could potentially be combined with Netarsudil:
Small Interference RNA (siRNA): This technology can be used to silence specific genes. Bamosiran, an siRNA that inhibits β2 adrenergic receptors to reduce aqueous humor production, has been studied in clinical trials. dovepress.com
Nitric Oxide (NO) Donors: Agents like Latanoprostene bunod, which releases both a prostaglandin analog and nitric oxide, have demonstrated significant IOP-lowering effects by improving both uveoscleral and trabecular outflow. dovepress.com While already a combination agent, the principle of adding a nitric oxide-donating moiety could be explored with ROCK inhibitors. NCX 470, a combination of Bimatoprost and a nitric oxide donor, is also in late-phase trials. dovepress.com
The exploration of these combination therapies underscores a shift towards a more holistic approach to glaucoma management, addressing not just IOP but also the underlying neurodegenerative processes and cellular pathologies.
Interactive Data Table: Emerging Combination Therapies with Netarsudil
| Emerging Drug Class | Example Compound(s) | Mechanism of Action | Rationale for Combination with Netarsudil | Research Phase (Examples) | Citations |
| Adenosine Receptor Modulators | Trabodenoson, CF101 | Modulates adenosine receptors (e.g., A1, A3) to increase digestion of collagen in the trabecular meshwork, reducing outflow resistance. | Synergistic IOP lowering by targeting both the cytoskeleton (Netarsudil) and the extracellular matrix of the trabecular meshwork. | Preclinical/Clinical | ophthalmologytimes.comresearchgate.netdovepress.com |
| Neuroprotective Agents | Nimodipine (CCB) | Directly protects retinal ganglion cells from apoptosis and degeneration through various mechanisms (e.g., improving blood flow, reducing oxidative stress). | Provides a dual approach: IOP reduction (Netarsudil) and direct neuroprotection to slow disease progression independent of pressure. | Preclinical/Clinical | academicmed.org |
| Gene Therapy | AAV-dnRhoA | Delivers a therapeutic gene to ocular tissues to provide long-term IOP reduction (e.g., by inhibiting RhoA) or neuroprotection. | Combines a long-acting baseline effect from gene therapy with the titratable, on-demand IOP lowering of topical Netarsudil. | Preclinical | nih.gov |
| Small Interference RNA (siRNA) | Bamosiran | Inhibits the synthesis of specific proteins (e.g., β2 adrenergic receptors) to reduce aqueous humor production. | Targets both aqueous production (siRNA) and aqueous outflow (Netarsudil) for comprehensive IOP control. | Phase 2 | ophthalmologytimes.comdovepress.com |
| Nitric Oxide (NO) Donors | Latanoprostene bunod, NCX 470 | Releases nitric oxide to relax the trabecular meshwork and Schlemm's canal, increasing trabecular outflow. | Potentially additive effects on the conventional outflow pathway, as NO and ROCK inhibition work through different signaling cascades. | Approved/Phase 3 | dovepress.com |
Q & A
Q. What are the primary mechanisms of action of netarsudil dihydrochloride in lowering intraocular pressure (IOP)?
this compound acts as a dual inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET). By inhibiting ROCK, it disrupts actin stress fibers and focal adhesions in trabecular meshwork (TM) cells, reducing extracellular matrix stiffness and enhancing aqueous humor outflow. NET inhibition decreases aqueous humor production . In vitro studies using human TM (HTM) and porcine TM (PTM) cells demonstrate dose-dependent loss of actin cytoskeletal structures, with effects observed at concentrations as low as 0.1 µM .
Q. What in vitro and in vivo models are commonly used to study netarsudil’s efficacy?
- In vitro: Primary HTM/PTM cells are used to assess cytoskeletal changes (e.g., actin fiber disassembly via immunofluorescence) and fibrotic responses (e.g., TGF-β2-induced ECM deposition quantified by collagen immunoassays) .
- In vivo: Dutch-belted rabbits and non-human primates are standard models for IOP reduction studies. Netarsudil 0.04% achieves sustained IOP reduction (>20% from baseline) in primates, with effects lasting up to 24 hours post-administration .
Q. How is netarsudil’s enzymatic activity validated against ROCK isoforms?
Competitive binding assays using recombinant ROCK-1 and ROCK-II isoforms reveal netarsudil’s higher binding affinity (IC₅₀ = 1.6 nM for ROCK-II) compared to Y-27632 (IC₅₀ = 140 nM). Kinetic studies show sustained inhibition due to its non-competitive binding mechanism .
Advanced Research Questions
Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Netarsudil’s in vitro IC₅₀ values (low nM range) may not directly translate to in vivo efficacy due to pharmacokinetic factors like corneal permeability and tear turnover. Methodological adjustments include:
- Dose optimization: Topical administration in rabbits requires higher concentrations (0.04%–0.1%) to compensate for rapid clearance .
- Pharmacodynamic markers: Quantifying Schlemm’s canal expansion (via OCT imaging) or TM cell morphology changes in vivo correlates with IOP reduction .
Q. What analytical methods are recommended for detecting netarsudil metabolites in biological samples?
- HPLC-MS/MS: A validated method using solid-phase extraction (SPE) and reverse-phase C18 columns achieves a limit of detection (LOD) of 0.1 ng/mL. Mobile phase: 0.1% formic acid in water/acetonitrile (70:30 v/v) .
- LC-UV: For stability studies, isocratic elution with 50 mM ammonium acetate (pH 4.5) and methanol (65:35) detects degradation products (e.g., hydrolyzed metabolites) at 254 nm .
Q. How do researchers address netarsudil’s corneal safety concerns in preclinical studies?
Corneal edema, observed in 5%–10% of patients, is modeled in vitro using human corneal endothelial cells (CECs). Netarsudil’s effect on CEC viability is assessed via MTT assays, revealing toxicity at concentrations >10 µM. In vivo, confocal microscopy monitors corneal thickness changes in rabbit models .
Data Contradiction Analysis
Q. Why do some studies report netarsudil’s anti-fibrotic effects while others emphasize IOP reduction?
Discrepancies arise from experimental endpoints:
- Anti-fibrotic studies: Focus on TGF-β2-induced ECM markers (e.g., fibronectin, α-SMA) in HTM cells, with netarsudil showing 50% reduction at 1 µM .
- IOP studies: Prioritize functional outcomes (e.g., aqueous humor outflow facility measured by constant-pressure perfusion) . Resolution requires integrating multi-omics data (e.g., RNA-seq of TM cells) to link molecular pathways to physiological outcomes.
Q. How to interpret conflicting reports on netarsudil’s effects on Schlemm’s canal morphology?
While some studies report increased Schlemm’s canal cross-sectional area (23% expansion in mice), others note no structural changes in primates. Differences may stem from species-specific anatomy or imaging techniques (e.g., OCT vs. histology). Standardized protocols for canal measurement are recommended .
Methodological Recommendations
Q. What protocols ensure reproducibility in netarsudil’s cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
